molecular formula C18H19NO3S B3002863 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 701241-57-8

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B3002863
CAS No.: 701241-57-8
M. Wt: 329.41
InChI Key: SDEOOQMDBUTZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities.

    2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-one: A positional isomer with different biological properties.

    N-benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory activities.

Uniqueness

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

2-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEOOQMDBUTZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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